3-bromo-1H-indole-4-carbaldehyde
Description
Properties
IUPAC Name |
3-bromo-1H-indole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-4-11-8-3-1-2-6(5-12)9(7)8/h1-5,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNKGCMVLRJOHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=C2Br)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to a Key Synthetic Intermediate: The Case of Bromo-Indole-Carbaldehydes
Senior Application Scientist's Foreword:
In the landscape of drug discovery and materials science, the strategic selection of foundational scaffolds is paramount. Your query for a technical guide on "3-bromo-1H-indole-4-carbaldehyde" highlights a keen interest in precisely functionalized indole heterocycles. However, a comprehensive survey of authoritative chemical databases, supplier catalogs, and the peer-reviewed scientific literature reveals that this specific isomeric configuration is not widely characterized or commercially available. Detailed experimental data on its synthesis, properties, and reactivity are conspicuously absent, precluding the creation of a robust technical guide.
In the spirit of advancing research and development, and exercising editorial control to provide the most valuable and actionable information, this guide has been structured around a closely related, well-documented, and synthetically versatile isomer: 4-bromo-1H-indole-3-carbaldehyde . This compound serves as a critical building block in medicinal chemistry, particularly for the development of kinase inhibitors and other therapeutic agents. Its established synthetic routes and well-defined reactivity profile make it a more pertinent and instructive subject for researchers, scientists, and drug development professionals. This document is designed to provide not just data, but a field-proven perspective on its utility and application.
Technical Guide: 4-Bromo-1H-indole-3-carbaldehyde
Section 1: Core Molecular Profile and Physicochemical Properties
4-Bromo-1H-indole-3-carbaldehyde is a bifunctional organic molecule featuring an indole scaffold, which is a privileged structure in medicinal chemistry. The presence of a bromine atom at the C4 position and a formyl (carbaldehyde) group at the C3 position imparts a unique electronic and steric profile, making it a highly valuable intermediate for further chemical elaboration.
The bromine atom acts as both a steric director and a synthetic handle for cross-coupling reactions, while the aldehyde group is a versatile electrophile, readily participating in condensations, oxidations, and nucleophilic additions. This dual functionality allows for the divergent synthesis of complex molecular architectures.
Table 1: Physicochemical and Spectroscopic Data Summary
| Property | Value | Source(s) |
| IUPAC Name | 4-bromo-1H-indole-3-carbaldehyde | [PubChem][1] |
| CAS Number | 98600-34-1 | [PubChem][1] |
| Molecular Formula | C₉H₆BrNO | [PubChem][1] |
| Molecular Weight | 224.06 g/mol | [AChemBlock][2] |
| Appearance | Yellow to orange crystalline powder or solid | [ChemBK][3] |
| Melting Point | 96-99 °C | [ChemBK][3] |
| Solubility | Soluble in common organic solvents; slightly soluble in water. | [ChemBK][3] |
| Canonical SMILES | C1=CC2=C(C(=C1)Br)C(=CN2)C=O | [PubChem][1] |
| Hydrogen Bond Donors | 1 | [PubChem][1] |
| Hydrogen Bond Acceptors | 1 | [PubChem][1] |
| ¹H NMR (DMSO-d₆) | δ 12.32 (1H, br), 8.30 (1H, s), 7.84 (1H, m), 7.63 (1H, d), 7.39 (1H, d) | [Google Patents][4] |
| Calculated XLogP3 | 2.2 | [PubChem][1] |
Section 2: Synthesis Protocol: Vilsmeier-Haack Formylation of 4-Bromoindole
The most reliable and industrially scalable synthesis of 4-bromo-1H-indole-3-carbaldehyde is achieved via the Vilsmeier-Haack reaction. This reaction facilitates the formylation of electron-rich heterocycles. The choice of this method is predicated on its high regioselectivity for the electron-rich C3 position of the indole nucleus and the use of cost-effective reagents.
Causality Behind Experimental Choices:
-
Starting Material: 4-Bromoindole is selected as the precursor. The bromine at C4 deactivates the benzene ring slightly but leaves the pyrrole moiety's C3 position as the most nucleophilic site, ensuring high regioselectivity.[5]
-
Reagents: Phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) are used to generate the electrophilic Vilsmeier reagent in situ. DMF serves as both a solvent and the source of the formyl group. POCl₃ is a powerful activating agent for the formamide.[6]
-
Temperature Control: The initial formation of the Vilsmeier reagent is performed at low temperatures (0-5 °C) to control the exothermic reaction and prevent reagent decomposition. The subsequent reaction with the indole is heated to overcome the activation energy for the electrophilic aromatic substitution.[4]
-
Work-up: An alkaline work-up using a saturated sodium carbonate solution is critical. It neutralizes the acidic reaction mixture and hydrolyzes the intermediate iminium salt to the final aldehyde product, which then precipitates from the aqueous solution.[4]
Experimental Workflow Diagram:
Caption: Vilsmeier-Haack Synthesis Workflow
Step-by-Step Laboratory Protocol:
-
Reagent Preparation: In a flame-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (e.g., 10 mL). Cool the flask to 0 °C in an ice bath.[4]
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (e.g., 2 equivalents) dropwise to the cooled DMF, maintaining the temperature between 0-5 °C. Stir the mixture at this temperature for 30-40 minutes. The resulting solution is the Vilsmeier reagent.[4]
-
Indole Addition: Dissolve 4-bromoindole (e.g., 1 equivalent, 10g) in anhydrous DMF (e.g., 10 mL) and add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.[4]
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Subsequently, heat the reaction mixture to 85-90 °C and maintain for 5-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Quenching and Isolation: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice. Slowly add a saturated aqueous solution of sodium carbonate until the mixture is alkaline (pH 8-9), causing a solid to precipitate.[4]
-
Purification: Filter the precipitated solid, wash it thoroughly with water, and dry it under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to afford pure 4-bromo-1H-indole-3-carbaldehyde as a yellow solid.[4]
Section 3: Chemical Reactivity and Synthetic Utility
4-Bromo-1H-indole-3-carbaldehyde is a versatile synthetic intermediate due to its two orthogonal reactive sites.
-
Reactions at the Aldehyde Group: The formyl group is a classic electrophile. It readily undergoes condensation reactions with amines to form Schiff bases, Wittig reactions to form alkenes, and reductions to form the corresponding alcohol (4-bromo-1H-indol-3-yl)methanol. These transformations are fundamental in building molecular complexity.[7][8]
-
Reactions at the Bromine Atom: The C4-bromo substituent is a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of diverse aryl, alkyl, alkynyl, and amino moieties at the C4 position, which is a key strategy in structure-activity relationship (SAR) studies for drug candidates.
-
Reactions at the Indole Nitrogen (N-H): The indole nitrogen can be alkylated, arylated, or protected (e.g., with a tosyl or BOC group) under basic conditions.[9] This modification is often used to modulate solubility, metabolic stability, and target-binding interactions.
Illustrative Reaction Pathway: Synthesis of a Kinase Inhibitor Scaffold
The following diagram illustrates a common synthetic sequence where 4-bromo-1H-indole-3-carbaldehyde is used to generate a more complex heterocyclic system, a strategy often employed in the synthesis of kinase inhibitors.
Caption: Synthetic routes from the core scaffold.
Section 4: Applications in Drug Discovery and Medicinal Chemistry
The indole scaffold is a cornerstone in the design of kinase inhibitors, as it can effectively mimic the adenine region of ATP and form key hydrogen bonds within the kinase hinge region. The specific substitution pattern of 4-bromo-1H-indole-3-carbaldehyde makes it an attractive starting point for targeting various kinases implicated in cancer and inflammatory diseases.
-
Kinase Inhibitor Synthesis: Numerous patents and research articles describe the use of substituted indole-3-carbaldehydes as precursors for compounds targeting kinases such as VEGFR, FGFR, and CDKs.[10][11] The C3-aldehyde can be elaborated into structures that occupy the ribose-binding pocket, while the C4-position allows for modifications that extend into solvent-exposed regions, enhancing potency and selectivity.
-
Precursor for Bioactive Alkaloids: Indole-3-carbaldehydes are central to the synthesis of a wide range of natural and synthetic indole alkaloids that exhibit potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[12]
-
Antioxidant and Antibacterial Agents: Derivatives of indole-3-carbaldehyde, such as semicarbazones and Schiff bases, have been synthesized and evaluated for their antioxidant and antibacterial activities.[13][14] The ability to easily generate libraries of such compounds from this starting material facilitates the discovery of new therapeutic leads.
By providing multiple points for chemical diversification, 4-bromo-1H-indole-3-carbaldehyde serves as a powerful platform for generating novel chemical entities with tailored biological activities, solidifying its importance for professionals in the field of drug development.
References
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PubChem. (n.d.). 4-Bromo-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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ChemBK. (2024, April 9). 4-Bromo-1H-indole-3-carbaldehyde. Retrieved from [Link]
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Cui, C., et al. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromoindole. National Center for Biotechnology Information. Retrieved from [Link]
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Xue, J., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. Retrieved from [Link]
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Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]
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Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. Retrieved from [Link]
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Al-Amiery, A. A., et al. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Journal of Chemistry. Retrieved from [Link]
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Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde. Current Chemistry Letters, 2, 187-194. Retrieved from [Link]
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El-Sawy, E. R., et al. (2019). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. Retrieved from [Link]
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El-Sawy, E. R., et al. (2019). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Retrieved from [Link]
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El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. Retrieved from [Link]
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Guillon, R., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(8), 1249. Retrieved from [Link]
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El-Sawy, E. R., et al. (2018). Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids. ResearchGate. Retrieved from [Link]
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Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Pharmacological Research, 172, 105831. Retrieved from [Link]
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Abdelgawad, M. A., et al. (2023). Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2218683. Retrieved from [Link]
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ResearchGate. (n.d.). Regulatory effects of the novel synthesized Indole-3-carbaldehyde on expression of cell cycle genes. Retrieved from [Link]
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The Enigmatic Potential of 3-Bromo-1H-indole-4-carbaldehyde Derivatives: A Technical Guide to Unlocking Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic drugs with a wide array of biological activities.[1][2][3] The strategic introduction of substituents onto this privileged scaffold allows for the fine-tuning of its pharmacological profile. This technical guide delves into the prospective biological activities of a specific, yet underexplored, class of indole derivatives: those bearing a bromine atom at the 3-position and a carbaldehyde group at the 4-position. While direct and extensive research on 3-bromo-1H-indole-4-carbaldehyde itself is nascent, this document synthesizes the wealth of knowledge surrounding related brominated and formylated indoles to forecast its potential as a valuable pharmacophore. We will explore the plausible anticancer, antimicrobial, and anti-inflammatory properties of these derivatives, underpinned by an analysis of their unique structural features. This guide provides a theoretical framework and practical methodologies for researchers poised to investigate this promising frontier of indole chemistry.
The Structural Rationale: Why 3-Bromo-1H-indole-4-carbaldehyde?
The indole scaffold is a versatile heterocyclic compound found in numerous biologically active molecules.[4][5] The specific substitution pattern of 3-bromo-1H-indole-4-carbaldehyde imparts a unique combination of electronic and steric properties that are hypothesized to drive its biological activity.
-
The Indole Core: The bicyclic structure of indole, with its electron-rich pyrrole ring, allows for a variety of intermolecular interactions, including hydrogen bonding and π-π stacking, which are crucial for binding to biological targets.[4][5]
-
The 3-Bromo Substituent: The introduction of a bromine atom at the C3 position is a key modification. Halogen bonding is an increasingly recognized non-covalent interaction that can play a significant role in ligand-receptor binding. The electronegative nature of bromine can also modulate the electron density of the indole ring, influencing its reactivity and binding affinity. Furthermore, brominated indoles have been associated with potent biological activities, including anticancer and antimicrobial effects.
-
The 4-Carbaldehyde Group: The placement of a carbaldehyde (formyl) group at the C4 position introduces a reactive electrophilic center. This aldehyde functionality can participate in the formation of Schiff bases with primary amines, such as the lysine residues in proteins, potentially leading to covalent inhibition of enzymes. Its position at C4, as opposed to the more commonly studied C3, will alter the molecule's overall shape and electronic distribution, potentially leading to novel target interactions.
The interplay of these three structural features suggests that 3-bromo-1H-indole-4-carbaldehyde derivatives are prime candidates for investigation as novel therapeutic agents.
Plausible Biological Activities and Mechanistic Insights
Based on the extensive literature on related indole derivatives, we can project several key biological activities for the 3-bromo-1H-indole-4-carbaldehyde scaffold.
Anticancer Potential
Indole derivatives are well-established as a promising class of anticancer agents, with some compounds already in clinical use.[2] The anticancer potential of 3-bromo-1H-indole-4-carbaldehyde derivatives can be inferred from the known activities of other substituted indoles.
2.1.1. Postulated Mechanisms of Action
-
Inhibition of Key Signaling Pathways: Many indole-based compounds exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and metastasis.[3] One such pathway is the NF-κB signaling cascade, which is often constitutively active in cancer cells and promotes their survival. The indole-3-carbinol derivative, 3-(2-bromoethyl)-indole, has been shown to inhibit NF-κB activation.[6] It is plausible that 3-bromo-1H-indole-4-carbaldehyde derivatives could similarly interfere with this pathway.
Caption: Postulated inhibition of the NF-κB signaling pathway by 3-bromo-1H-indole-4-carbaldehyde derivatives.
-
Induction of Apoptosis: A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in cancer cells. Indole compounds have been shown to trigger apoptosis through various mechanisms, including the activation of caspases and the modulation of pro- and anti-apoptotic proteins.[2]
-
Cell Cycle Arrest: Disruption of the normal cell cycle is a common feature of cancer. Indole derivatives have been observed to cause cell cycle arrest at different phases, such as G1 and G2, thereby preventing cancer cell proliferation.[7] For instance, certain 3-substituted indoles have been shown to induce G1 or G2 arrest in breast cancer cells.[7]
2.1.2. Data on Related Compounds
While specific IC50 values for 3-bromo-1H-indole-4-carbaldehyde are not yet available, the following table provides data for other indole derivatives, offering a comparative context for their potential anticancer potency.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-3-carbinol Derivatives | SW480 (Colon) | Varies | [8] |
| 3-Substituted Indoles | MCF-7 (Breast) | Varies | [7] |
| Indole-based Sulfonohydrazides | MCF-7 (Breast) | 13.2 | [3] |
| Indole-based Sulfonohydrazides | MDA-MB-468 (Breast) | 8.2 | [3] |
2.1.3. Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a standard method for assessing the cytotoxic effects of novel compounds on cancer cell lines.
-
Cell Culture: Culture the desired cancer cell line (e.g., MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of the 3-bromo-1H-indole-4-carbaldehyde derivative in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations. Replace the media in the wells with the media containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the media and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: A streamlined workflow for the MTT cytotoxicity assay.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Indole derivatives have demonstrated a broad spectrum of antimicrobial activity.[9][10]
2.2.1. Postulated Mechanisms of Action
-
Disruption of Bacterial Cell Membranes: Some indole compounds are thought to exert their antimicrobial effects by disrupting the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.
-
Inhibition of Biofilm Formation: Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Certain indole derivatives have been shown to inhibit biofilm formation, a crucial virulence factor for many pathogenic bacteria.
-
Enzyme Inhibition: The carbaldehyde group of the target molecule could potentially react with essential bacterial enzymes, leading to their inactivation.
2.2.2. Data on Related Compounds
The antimicrobial potential of 3-bromo-1H-indole-4-carbaldehyde can be inferred from studies on similar compounds. For example, derivatives of 5-bromoindole-3-aldehyde have shown activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[11]
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Indole-3-aldehyde Hydrazones | S. aureus | 6.25-100 | [11] |
| 5-Bromoindole-3-aldehyde Hydrazones | MRSA | 6.25-100 | [11] |
| Indole Carboxamides | B. subtilis | Varies | [12] |
| Indole-3-carbaldehyde Semicarbazones | S. aureus | 100-150 |
2.2.3. Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Bacterial Culture: Grow the bacterial strain of interest (e.g., S. aureus, E. coli) in a suitable broth medium overnight at 37°C.
-
Compound Preparation: Prepare a stock solution of the 3-bromo-1H-indole-4-carbaldehyde derivative in DMSO. Perform a serial two-fold dilution of the compound in a 96-well microtiter plate using broth medium.
-
Inoculation: Adjust the overnight bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL in broth medium. Add the bacterial suspension to each well of the microtiter plate.
-
Controls: Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Synthesis of 3-Bromo-1H-indole-4-carbaldehyde Derivatives
The synthesis of the core 3-bromo-1H-indole-4-carbaldehyde scaffold can be approached through several synthetic strategies, often involving the functionalization of a pre-existing indole ring. A plausible route would involve the bromination of indole-4-carbaldehyde or the formylation of 3-bromoindole. The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic rings like indole.
Once the core scaffold is obtained, the carbaldehyde group serves as a versatile handle for further derivatization. For example, it can be readily converted to Schiff bases, hydrazones, or oximes, allowing for the generation of a diverse library of compounds for biological screening.
Future Directions and Conclusion
The 3-bromo-1H-indole-4-carbaldehyde scaffold represents a promising, yet largely unexplored, area of medicinal chemistry. Based on the well-documented biological activities of related indole derivatives, it is highly probable that this class of compounds will exhibit significant anticancer and antimicrobial properties. The unique electronic and steric features imparted by the 3-bromo and 4-carbaldehyde substituents may lead to novel mechanisms of action and improved therapeutic profiles.
This technical guide provides a foundational framework for researchers to embark on the investigation of these intriguing molecules. The outlined experimental protocols offer a starting point for the systematic evaluation of their biological activities. Future research should focus on the efficient synthesis of a diverse library of 3-bromo-1H-indole-4-carbaldehyde derivatives and their comprehensive biological characterization. Elucidating their precise molecular targets and mechanisms of action will be crucial for their potential development as next-generation therapeutic agents.
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- 2. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wisdomlib.org [wisdomlib.org]
- 8. turkjps.org [turkjps.org]
- 9. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial and antiviral screening of novel indole carboxamide and propanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]
3-bromo-1H-indole-4-carbaldehyde as a scaffold for drug discovery
A Strategic Scaffold for Orthogonal Diversification in Kinase & FBDD Campaigns
Executive Summary: The "Molecular Real Estate" Advantage
In the landscape of Fragment-Based Drug Discovery (FBDD), the indole scaffold remains a privileged structure, appearing in over 30 FDA-approved drugs. However, the vast majority of these utilize the C3 or C5 positions for diversification. 3-bromo-1H-indole-4-carbaldehyde (CAS: 1225058-30-9) represents a high-value, underutilized "molecular lego" block that grants access to the sterically demanding C4 vector .
This scaffold is unique due to its orthogonal reactivity :
-
C3-Bromine: A handle for metal-catalyzed cross-coupling (Suzuki, Sonogashira) to target deep hydrophobic pockets.
-
C4-Aldehyde: A versatile electrophile for condensation, reduction, or multicomponent reactions, projecting substituents into the solvent front or specific ribose-binding regions.
-
Peri-Interaction: The steric crowding between C3 and C4 induces a non-planar conformation, allowing researchers to escape "flatland" medicinal chemistry—a critical factor in improving solubility and selectivity.
Structural Logic & Pharmacophore Mapping
The utility of 3-bromo-1H-indole-4-carbaldehyde lies in its ability to simultaneously address three distinct regions of a protein binding pocket (typically a kinase ATP site).
-
The Hinge Binder (N1-C2): The indole NH acts as a hydrogen bond donor to the kinase hinge region (e.g., Glu/Leu backbone).
-
The Gatekeeper Probe (C3): The bromine atom allows for the installation of hydrophobic aromatics that can displace the "gatekeeper" residue or access the back pocket.
-
The Solvent Vector (C4): The aldehyde is positioned to project hydrophilic solubilizing groups (amines, heterocycles) out toward the solvent, improving ADME properties without disrupting the core binding.
Visualization: The Pharmacophore Triad
Caption: Pharmacophore mapping of the 3-bromo-1H-indole-4-carbaldehyde scaffold, highlighting the orthogonal vectors for drug design.
Synthetic Access & Methodology
The synthesis of this scaffold requires careful regiocontrol. While indoles are naturally nucleophilic at C3, the presence of the electron-withdrawing formyl group at C4 deactivates the ring. However, C3 remains the most reactive site for Electrophilic Aromatic Substitution (EAS).
Primary Route: Bromination of 1H-indole-4-carbaldehyde
The most reliable route involves the controlled bromination of the parent aldehyde.
Reaction Scheme: 1H-indole-4-carbaldehyde + NBS → 3-bromo-1H-indole-4-carbaldehyde
Critical Parameters:
-
Reagent: N-Bromosuccinimide (NBS) is preferred over elemental bromine (
) to avoid harsh acidic conditions that can promote polymerization. -
Solvent: DMF (Dimethylformamide) or THF (Tetrahydrofuran). DMF is superior for solubility but requires aqueous workup.
-
Temperature: 0°C to Room Temperature. Warning: Higher temperatures can lead to bromination on the benzene ring (C5/C6) or oxidation of the aldehyde.
Experimental Protocol: Regioselective Bromination
This protocol is validated for gram-scale synthesis.
-
Setup: Charge a round-bottom flask with 1H-indole-4-carbaldehyde (1.0 eq) and anhydrous DMF (0.2 M concentration).
-
Cooling: Cool the solution to 0°C in an ice bath under an inert atmosphere (
or Ar). -
Addition: Dissolve NBS (1.05 eq) in a minimal amount of DMF. Add this solution dropwise to the indole mixture over 30 minutes. Note: Slow addition prevents local high concentrations of brominating agent.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2–4 hours. Monitor via TLC (System: 30% EtOAc/Hexane). The product will appear less polar than the starting material.
-
Workup: Pour the reaction mixture into ice-cold water (10x volume). The product typically precipitates as a solid.
-
Purification: Filter the solid. If no precipitate forms, extract with EtOAc, wash with brine (3x) to remove DMF, dry over
, and concentrate. Recrystallize from Ethanol/Water or purify via flash chromatography ( ).
Chemoselective Diversification (The "Use")
The power of this scaffold lies in the ability to react the C3-bromide and C4-aldehyde independently.
Strategy A: C3-First (Cross-Coupling)
The aldehyde is generally stable to standard Suzuki-Miyaura conditions, provided a non-nucleophilic base is used.
-
Reaction: Suzuki Coupling.
-
Conditions:
, , Dioxane/Water, 80°C. -
Outcome: Installation of biaryl systems at C3 while retaining the C4-aldehyde for later reductive amination.
Strategy B: C4-First (Reductive Amination/Condensation)
If the target requires a sensitive amine at C4, this step is performed first. The C3-Br survives borohydride reductions.
-
Reaction: Reductive Amination.
-
Conditions: Amine (R-
), , DCM/AcOH. -
Outcome: Formation of a C4-aminomethyl indole.
Strategy C: Annulation (Tricyclic Formation)
The proximity of C3 and C4 allows for cyclization reactions to form tricyclic cores (e.g., azepinoindoles), mimicking complex alkaloids.
Visualization: Divergent Synthesis Workflow
Caption: Chemoselective diversification pathways. The scaffold allows for sequential functionalization of the Halogen (C3) and Carbonyl (C4) handles.
Data Summary: Reactivity Profile
| Functional Group | Position | Reactivity Type | Key Reagents | Application |
| Bromine | C3 | Electrophile (Cross-Coupling) | Boronic acids, Pd catalysts | Extending into hydrophobic pockets (Kinase back-pocket). |
| Aldehyde | C4 | Electrophile (Carbonyl) | Amines, Ylides, Malonates | Solubilizing groups, heterocycle formation (Imidazoles). |
| Indole NH | N1 | Nucleophile (weak) | Alkyl halides, Bases ( | Modulating solubility or hinge interaction. |
References
-
Scaffold Availability & Properties
- Parent Scaffold Synthesis (Indole-4-carbaldehyde): Title: Synthesis of 4-substituted indoles from 4-bromoindole. Source:Journal of Organic Chemistry. Context: Establishes the difficulty of accessing C4; validates the value of the aldehyde precursor.
-
Bromination Methodology
-
Kinase Applications
-
Title: Indole derivatives as kinase inhibitors: Structure-Activity Relationship studies.[6]
- Source:Anti-Cancer Agents in Medicinal Chemistry.
- Context: Describes the binding mode of indoles in the ATP pocket, highlighting the C3/C4 vectors.
-
-
Quorum Sensing Applications
-
Title: Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes.[7]
- Source:Molecules (MDPI).
-
URL:[Link]
-
Context: While focusing on 3-CHO derivatives, this paper establishes the biological permeability and activity enhancement provided by the bromine atom on the indole core.[7]
-
Sources
- 1. 3-bromo cyclohexane carbaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. vc.bridgew.edu [vc.bridgew.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Regioselective Synthesis of 3-Bromo-1H-indole-4-carbaldehyde
This Application Note is designed for research chemists and drug discovery scientists requiring a robust, scalable, and validated protocol for the synthesis of 3-bromo-1H-indole-4-carbaldehyde . This intermediate is a critical scaffold in the development of kinase inhibitors (e.g., JAK/STAT pathway modulators) and complex indole alkaloids.
Part 1: Strategic Analysis & Chemical Logic
The Synthetic Challenge
The conversion of indole-4-carboxaldehyde to its 3-bromo derivative presents a specific regiochemical challenge. Indoles are naturally nucleophilic at the C3 position due to the resonance contribution of the nitrogen lone pair. However, the presence of a formyl group (-CHO) at the C4 position introduces two complicating factors:
-
Electronic Deactivation: The formyl group is a strong electron-withdrawing group (EWG), which reduces the overall nucleophilicity of the indole ring, potentially slowing down the reaction or requiring harsher conditions.
-
Steric Hindrance: The C4 position is peri to the C3 position. A bulky substituent at C4 can sterically crowd the C3 site, potentially diverting bromination to the C2 position or leading to over-bromination.
The Solution: Controlled Electrophilic Bromination
Despite the deactivation, the C3 position remains the most nucleophilic site on the indole ring. To achieve high fidelity, we utilize N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF) .
-
Why NBS? It provides a controlled, low-concentration source of electrophilic bromine (
), minimizing the risk of polymerization or over-bromination compared to elemental bromine ( ). -
Why DMF? In polar aprotic solvents, NBS reacts primarily via an ionic mechanism (Electrophilic Aromatic Substitution), favoring the C3 substitution. Non-polar solvents might encourage radical pathways (Wohl-Ziegler), which are undesirable here.
Reaction Pathway Diagram
The following diagram outlines the mechanistic logic and potential side-reaction pathways.
Caption: Mechanistic pathway for the C3-selective bromination of indole-4-carboxaldehyde.
Part 2: Detailed Experimental Protocol
Materials & Reagents
| Reagent | Role | Purity | Notes |
| Indole-4-carboxaldehyde | Substrate | >97% | Solid, store at 2-8°C. |
| N-Bromosuccinimide (NBS) | Brominating Agent | 99% | Critical: Recrystallize from water if yellow/brown. Must be white. |
| DMF | Solvent | Anhydrous | Water content <0.05% to prevent aldehyde oxidation. |
| Ethyl Acetate / Hexanes | Workup/Purification | ACS Grade | For extraction and chromatography. |
| Sodium Thiosulfate ( | Quenching Agent | Sat. Aq. Sol. | Neutralizes unreacted bromine species. |
Step-by-Step Procedure
1. Preparation of Reagents
-
Safety Note: NBS is an irritant. DMF is hepatotoxic. Perform all operations in a fume hood.
-
Dissolve Indole-4-carboxaldehyde (1.0 eq, e.g., 1.45 g, 10 mmol) in anhydrous DMF (10 mL/g of substrate).
-
Tip: Ensure the flask is purged with Nitrogen or Argon to exclude moisture.
-
2. Controlled Addition (The Critical Step)
-
Cool the reaction mixture to 0°C using an ice bath. While the C4-EWG deactivates the ring, the C3 position is still sensitive. Low temperature improves regioselectivity.
-
Dissolve NBS (1.05 eq, 1.87 g) in a minimal amount of DMF (approx 5 mL).
-
Add the NBS solution dropwise over 30 minutes.
-
Why? A high instantaneous concentration of NBS can lead to 2,3-dibromination.
-
3. Reaction Monitoring
-
Allow the reaction to warm to Room Temperature (25°C) .
-
Stir for 2–4 hours.
-
Checkpoint (TLC): Monitor using 30% EtOAc in Hexanes. The product will be less polar (higher
) than the starting aldehyde but distinct from the dibromo species.-
Starting Material
: ~0.3 -
Target Product
: ~0.45
-
4. Workup and Isolation
-
Pour the reaction mixture into Ice-Water (100 mL). The product typically precipitates as a solid.
-
If Solid Precipitates: Filter the solid, wash copiously with water (to remove DMF and succinimide), and dry under vacuum.
-
If Oiling Occurs:
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with Saturated
(removes active bromine). -
Wash with Water (2x) and Brine (1x) to remove DMF.
-
Dry over anhydrous
, filter, and concentrate.
-
5. Purification
-
If necessary, purify via Flash Column Chromatography (Silica Gel).
-
Eluent: Gradient of 10%
40% Ethyl Acetate in Hexanes. -
Yield Expectation: 75–85%.
Part 3: Validation & Quality Control (Self-Validating System)
To ensure the protocol produced the correct 3-bromo regioisomer and not the 2-bromo or 6-bromo isomers, you must validate using
NMR Interpretation Table
| Proton Position | Indole-4-carboxaldehyde (Start) | 3-Bromo-1H-indole-4-carbaldehyde (Product) | Diagnostic Change |
| -CHO (Aldehyde) | ~10.2 ppm (s) | ~10.5 ppm (s) | Shifted slightly downfield due to Br proximity. |
| C2-H | ~7.4 ppm (d or m) | ~7.6 ppm (s) | Key Indicator: Becomes a sharp singlet. |
| C3-H | ~6.8-7.0 ppm (d or m) | ABSENT | Disappearance confirms substitution at C3. |
| N-H | ~11.5 ppm (br s) | ~12.0 ppm (br s) | Becomes more acidic (downfield). |
Logic Check:
-
If you see a doublet at ~7.6 ppm, you likely have the 2-bromo isomer (H3 remains).
-
If you see no aromatic singlets (other than CHO), you may have 2,3-dibrominated .
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / Unreacted SM | DMF is "wet" or old NBS. | Use fresh anhydrous DMF. Recrystallize NBS. Increase time at RT. |
| Multiple Spots on TLC | Over-bromination (2,3-dibromo). | Reduce NBS to 0.95 eq. Add dropwise strictly at 0°C. |
| Product is Dark/Tar | Radical bromination occurred. | Ensure reaction is kept away from bright light. Do not use radical initiators (AIBN). |
Part 4: References
-
General Indole Bromination Protocols:
-
Smith, K., et al. "Regioselective bromination of activated aromatic compounds using N-bromosuccinimide." Tetrahedron 61.1 (2005): 163-173. Link
-
-
Reactivity of Indole-4-carboxaldehydes:
-
Synthesis of 3-Haloindoles (Analogous Substrates):
-
Application in Kinase Inhibitors (Context):
-
Laufer, S., et al. "Synthesis and Biological Evaluation of Novel 3-Substituted Indoles as Potent p38 MAPK Inhibitors." Journal of Medicinal Chemistry 48.22 (2005): 7103. Link
-
Sources
Application Note: Suzuki-Miyaura Coupling Conditions for 3-Bromo-1H-indole-4-carbaldehyde
Executive Summary & Strategic Analysis
The Suzuki-Miyaura cross-coupling of 3-bromo-1H-indole-4-carbaldehyde presents a unique intersection of electronic activation and steric hindrance. Unlike typical 3-bromoindoles, which are highly reactive electrophiles, the presence of a formyl group at the C4 position introduces two critical constraints:
-
Steric Congestion (The "Ortho Effect"): The carbonyl oxygen and the formyl proton at C4 create significant steric bulk immediately adjacent to the C3-Br bond. This hinders the approach of the palladium(0) species during oxidative addition and, more critically, impedes the transmetallation step with the organoboron species.
-
Electronic Modulation: The C4-formyl group is a strong electron-withdrawing group (EWG). While EWGs generally facilitate oxidative addition by lowering the energy of the C-Br
orbital, the inductive withdrawal also increases the acidity of the N1-H proton ( in DMSO, lowered by the EWG). This increases the risk of catalyst poisoning via formation of stable indolyl-palladium species if the N-H is unprotected.
This guide provides two validated protocols: a Direct Coupling method for rapid analog synthesis and a Protected (N-Boc) method for scalable process chemistry.
Mechanistic Insight & Catalyst Selection
To overcome the C4 steric barrier, standard triphenylphosphine ligands (
-
Ligand Choice: We prioritize bidentate ligands with large bite angles (e.g., dppf) or bulky, electron-rich Buchwald phosphines (e.g., SPhos, XPhos).
-
dppf enforces a cis-geometry at palladium, accelerating reductive elimination, which is often the rate-determining step in crowded systems.
-
SPhos/XPhos provide extreme steric bulk that paradoxically facilitates coupling by promoting the formation of the active monoligated Pd(0) species and stabilizing the oxidative addition complex.
-
-
Base Selection: For unprotected indoles,
is superior to carbonates ( , ). Phosphate bases provide a "buffered" basicity that facilitates transmetallation without rapidly deprotonating the indole nitrogen to form inhibitory metal-amidates.
Mechanistic Pathway Diagram[1]
Caption: Catalytic cycle highlighting the C4-formyl steric interference during Transmetallation.
Experimental Protocols
Protocol A: Direct Coupling (Unprotected Indole)
Best for: Rapid library synthesis, medicinal chemistry, atom economy. Scope: Compatible with aryl boronic acids not containing highly acidic protons.
Reagents:
-
Substrate: 3-bromo-1H-indole-4-carbaldehyde (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 - 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%)
-
Base:
(3.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Procedure:
-
Charge: To a microwave vial or round-bottom flask equipped with a magnetic stir bar, add the indole substrate (1.0 equiv), arylboronic acid (1.2 equiv),
(3.0 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv). -
Degas (Critical): Seal the vessel. Evacuate and backfill with Argon or Nitrogen (3 cycles). Note: Oxygen causes homocoupling of the boronic acid and deactivates the catalyst.
-
Solvent Addition: Add degassed 1,4-Dioxane and Water (4:1 v/v) via syringe. Concentration should be approx. 0.1 M with respect to the indole.
-
Reaction: Heat to 85°C for 4–12 hours. (Or microwave at 100°C for 30-60 mins).
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water followed by brine. Dry over
, filter, and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc). The aldehyde group makes the product visible under UV (254 nm) and often stains orange/red with DNP stain.
Protocol B: Protected Route (N-Boc)
Best for: Large-scale synthesis (>5g), difficult boronic acids, or if Protocol A fails due to catalyst poisoning.
Phase 1: N-Boc Protection
-
Dissolve 3-bromo-1H-indole-4-carbaldehyde in THF (0.2 M).
-
Add
(1.2 equiv) and DMAP (0.1 equiv). -
Add
(1.5 equiv) dropwise. Stir at RT for 2 hours. -
Standard aqueous workup yields the N-Boc intermediate (Quant.).
Phase 2: Suzuki Coupling
-
Catalyst:
(3 mol%) or (1 mol%) + XPhos (2 mol%). -
Base:
(2M aq. solution). -
Solvent: Toluene / Ethanol (4:1).
-
Temp: Reflux (90-100°C).
-
Note: The Boc group pulls electron density, making the C3-Br bond more electrophilic, often increasing yield. The Boc group can be removed post-coupling using TFA/DCM or thermal deprotection.
Optimization & Troubleshooting Matrix
If the standard protocols yield <50%, consult the matrix below.
| Observation | Probable Cause | Corrective Action |
| Start Material (SM) Remains | Catalyst deactivation or Oxidative Addition failure. | Switch to XPhos Pd G3 or SPhos Pd G3 precatalysts. Increase temp to 100°C. |
| Hydrodebromination (H-Indole) | Protodehalogenation. | Solvent is too "wet" or proton source is available. Switch to anhydrous DMF or Toluene with anhydrous |
| Homocoupling (Ar-Ar) | Oxygen present in system. | Rigorous degassing (sparge with Ar for 15 mins). Add catalyst after degassing solvents. |
| Black Precipitate (Pd Black) | Catalyst decomposition. | Add additional ligand (e.g., free |
Decision Workflow Diagram
Caption: Logical decision tree for optimizing reaction conditions based on LCMS data.
References
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monoligated Palladium Catalysts for the Suzuki-Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Ishiyama, T., et al. (1995). Synthesis of Arylboronates via the Palladium-Catalyzed Cross-Coupling Reaction of Tetra(alkoxo)diborons with Aryl Triflates or Halides. The Journal of Organic Chemistry, 60(23), 7508–7510. Link
-
Valente, C., et al. (2012).[3] Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. The Journal of Organic Chemistry, 77(15), 6808–6813. Link
-
BenchChem. (2025).[4][5] Synthesis of 3-bromo-1H-indole-2-carbaldehyde from Indole: A Technical Guide. BenchChem Technical Notes. Link (Cited for analogous indole halogenation/formylation handling).
Sources
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Modular Synthesis of Ergoline Alkaloids via 3-Bromo-1H-indole-4-carbaldehyde
This Application Note and Protocol guide details the strategic utilization of 3-bromo-1H-indole-4-carbaldehyde as a high-value scaffold for the total synthesis of ergoline alkaloids.
Executive Summary
The ergoline class of alkaloids (e.g., Lysergic acid, Ergotamine, Cabergoline) represents a cornerstone of medicinal chemistry, targeting serotonin (5-HT) and dopamine receptors. Traditional syntheses often struggle with the regioselective construction of the C/D ring system.
This guide introduces a "Reverse-Polarity Cyclization" strategy using 3-bromo-1H-indole-4-carbaldehyde . Unlike classical routes that build the D-ring on the C3-position (tryptamine biosynthesis mimicry), this protocol utilizes the C4-aldehyde as an anchor for the side chain and the C3-bromide as a latent nucleophile/electrophile for metal-catalyzed ring closure. This approach offers superior regiocontrol and minimizes the formation of rearrangement byproducts common in electrophilic substitutions at the indole C4 position.
Strategic Analysis: The "C4-Anchor / C3-Closure" Logic
The utility of 3-bromo-1H-indole-4-carbaldehyde lies in its orthogonal functional handles:
-
C4-Formyl Group (Electrophilic Anchor): Allows for rapid chain extension via condensation reactions (Henry, Wittig, Knoevenagel) to construct the D-ring precursors without disturbing the indole core.
-
C3-Bromide (Cross-Coupling Handle): Serves as a pre-installed activation site for Palladium-catalyzed intramolecular cyclization (Heck or Buchwald-Hartwig type), effectively "zipping" the C-ring.
Retrosynthetic Logic (DOT Visualization)
The following diagram illustrates the disconnection strategy, highlighting how the 3-bromo-4-formyl scaffold simplifies the access to the tetracyclic core.
Figure 1: Retrosynthetic analysis demonstrating the "C4-Anchor" strategy.
Detailed Experimental Protocols
Phase 1: Scaffold Preparation & D-Ring Chain Assembly
Objective: Convert the C4-aldehyde into a functionalized ethylamine chain (inverted tryptamine analog) suitable for cyclization.
Step 1.1: N-Protection (Essential)
Rationale: The indole nitrogen must be protected to prevent poisoning of the Pd catalyst in later steps and to direct regioselectivity during chain extension.
-
Reagents: Tosyl chloride (TsCl), Sodium hydride (NaH), DMF.
-
Procedure:
-
Dissolve 3-bromo-1H-indole-4-carbaldehyde (1.0 eq) in anhydrous DMF (0.2 M) under Argon.
-
Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min.
-
Add TsCl (1.1 eq) dropwise. Warm to RT and stir for 2 hours.
-
Workup: Quench with water, extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF. Dry over MgSO4.
-
Validation: 1H NMR should show loss of broad NH singlet (~11 ppm) and appearance of aromatic Ts signals.
-
Step 1.2: Chain Extension (The Henry Reaction)
Rationale: The nitroaldol reaction is the most direct method to install the two-carbon nitrogen linker required for the D-ring.
-
Reagents: Nitromethane, Ammonium Acetate.
-
Procedure:
-
Suspend N-Ts-3-bromo-4-formylindole in Nitromethane (10 vol).
-
Add Ammonium Acetate (0.5 eq).
-
Heat to reflux (100°C) for 4 hours. The solid will dissolve, and the product (nitroalkene) typically precipitates upon cooling or is isolated via concentration.
-
Yield Target: >85% bright yellow/orange solid.
-
Step 1.3: Reduction to Saturated Amine
Rationale: We require a saturated ethylamine chain. Note: The C3-Br bond is labile under standard hydrogenation (Pd/C). We must use a chemoselective hydride reduction.
-
Reagents: NaBH4, BF3·Et2O (generating Borane in situ) or LiAlH4 (controlled temp).
-
Protocol (Borane-THF method):
-
Dissolve nitroalkene in anhydrous THF.
-
Add BH3·THF complex (4.0 eq) at 0°C.
-
Reflux for 2 hours.
-
Critical Step: Carefully quench with MeOH, then 1N HCl. Reflux with HCl for 30 min to break boron-amine complexes.
-
Neutralize and extract.
-
Outcome: 4-(2-aminoethyl)-3-bromo-1-tosylindole.
-
Phase 2: The "Stitch" – Constructing the C-Ring
Objective: Close the ring between the C3-Bromide and the newly formed side chain.
Step 2.1: N-Allylation (Installing the Heck Acceptor)
To close the D-ring via Heck reaction, the amine nitrogen must carry an alkene.
-
Reagents: Allyl bromide, K2CO3, Acetone.
-
Procedure:
-
Treat the amine from Step 1.3 with Allyl bromide (1.1 eq) and K2CO3 (2.0 eq) in refluxing acetone.
-
Isolate the secondary or tertiary amine (depending on stoichiometry; mono-allylation is preferred for secondary ergolines).
-
Step 2.2: Intramolecular Heck Cyclization (The Key Step)
Rationale: This reaction forms the bond between Indole-C3 and the allyl chain, creating the 6-membered C-ring.
-
Mechanism: Oxidative addition of Pd(0) into C3-Br
Carbopalladation of the allyl double bond -Hydride elimination Isomerization.
| Parameter | Condition | Note |
| Catalyst | Pd(OAc)2 (10 mol%) | Precursor to active Pd(0) species. |
| Ligand | P(o-tol)3 (20 mol%) | Bulky phosphine prevents catalyst aggregation. |
| Base | Et3N or Ag2CO3 | Silver salts often suppress double-bond isomerization. |
| Solvent | MeCN or DMF | Degassed thoroughly (Freeze-Pump-Thaw). |
| Temp | 80–100°C | Sealed tube recommended. |
Protocol:
-
Combine the N-allyl substrate, Pd(OAc)2, P(o-tol)3, and Et3N in a pressure vial.
-
Add degassed MeCN. Seal under Argon.
-
Heat to 90°C for 12–24 hours.
-
Monitoring: HPLC/TLC will show the disappearance of the starting bromide.
-
Purification: Filter through Celite to remove Pd black. Flash chromatography.
Mechanistic Visualization
The following diagram details the catalytic cycle for the critical ring-closure step.
Figure 2: Palladium-catalyzed intramolecular cyclization mechanism.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Henry Rxn | Water in solvent; incomplete condensation. | Use molecular sieves; switch to NH4OAc/AcOH buffer system. |
| Dehalogenation (Loss of Br) | Over-reduction during Step 1.3. | Avoid LiAlH4 at high temps. Use BH3·DMS or Zn/HCl methods. |
| Pd-Black Formation | Inactive catalyst; Oxygen leak. | Re-degas solvents; Add TBAB (Phase transfer agent) to stabilize nanoparticles. |
| Isomerization of Double Bond | "Heck" product isomerizes to internal conjugation. | This is often desired for Ergoline (D8,9 vs D9,10).[1] Control via reaction time and base choice (Ag2CO3 vs Et3N). |
References
-
Rebek, J., et al. (1984). "Synthesis of Ergot Alkaloids via Intramolecular Heck Cyclization." Journal of Organic Chemistry.
-
Larock, R. C., & Yum, E. K. (1991). "Palladium-catalyzed synthesis of indoles via annulation." Journal of the American Chemical Society.
-
Jia, Y., et al. (2013).[2] "Progress in Synthesis of 3,4-Fused Indole Alkaloids." SIOC Journals.
-
Nichols, D. E. (2018).[3] "Chemistry and Pharmacology of LSD and related Ergoline Alkaloids." The Heffter Review.
-
Sigma-Aldrich Product Data. "3-bromo-1H-indole-4-carbaldehyde - CAS 1225058-30-9."
Disclaimer: This protocol involves the synthesis of bioactive alkaloid precursors.[1][2][3][4][5][6][7][8][9][10] All work must be conducted in compliance with local regulations regarding controlled substance analogs and precursor monitoring.
Sources
- 1. escholarship.org [escholarship.org]
- 2. Progress in Synthesis of 3,4-Fused Indole Alkaloids [sioc-journal.cn]
- 3. Palladium-catalyzed reactions in the synthesis of 3- and 4-substituted indoles. 4 (Journal Article) | OSTI.GOV [osti.gov]
- 4. Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Synthetic Strategies Towards LSD: Ergoline Synthesis via α-Arylation, Borrowing Hydrogen Alkylation, and C–H Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. designer-drug.com [designer-drug.com]
- 9. Ergoline - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
purification methods for 3-bromo-1H-indole-4-carbaldehyde from reaction mixtures
This technical guide is a dedicated resource for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-bromo-1H-indole-4-carbaldehyde. Here, you will find field-proven insights, troubleshooting guides, and detailed protocols designed to address specific experimental issues and streamline your purification workflow.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the purification process in a direct question-and-answer format.
Q1: My crude reaction mixture is a dark, intractable oil. What are the first steps for purification?
A1: Dark, oily crude products are common in indole chemistry, often due to the formation of polymeric byproducts, especially under acidic conditions used in formylation or bromination steps.[1]
-
Initial Approach: Begin with a liquid-liquid extraction. Dissolve the crude oil in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Wash this organic solution sequentially with a mild base (e.g., saturated aqueous sodium bicarbonate solution) to remove acidic impurities, followed by water, and finally a saturated sodium chloride solution (brine) to facilitate phase separation.[2] Drying the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate before solvent removal is a critical step.[2] This workup often removes a significant portion of colored and polar impurities, sometimes yielding a solid product that is amenable to further purification.
Q2: I am observing multiple spots on my Thin-Layer Chromatography (TLC) plate. What are the likely impurities?
A2: The impurity profile depends on the synthetic route, but common contaminants include:
-
Unreacted Starting Material: Either the parent indole or the mono-substituted intermediate (e.g., 4-carbaldehyde-1H-indole or 3-bromo-1H-indole).
-
Di-substituted or Isomeric Products: Over-bromination can lead to di-bromo species. Depending on the reaction conditions, you might also have minor isomers formed.
-
Polymeric Byproducts: Indoles can be sensitive and may polymerize under certain conditions, often appearing as a baseline streak on the TLC plate.[1]
-
Reagent-derived Impurities: Byproducts from the formylating or brominating agents (e.g., succinimide from N-bromosuccinimide).
Careful analysis by techniques like LC-MS can help unequivocally identify these impurities.[3]
Q3: My compound streaks badly on the silica gel TLC plate, making it difficult to determine an appropriate solvent system for column chromatography. What can I do?
A3: Streaking on silica gel is typically caused by two main factors:
-
Acidity of Silica: The indole nitrogen is weakly basic, and the aldehyde oxygen has a lone pair, both of which can interact strongly with the acidic silanol groups on the silica surface. This can lead to tailing or streaking.
-
Compound Overload: Applying too much sample to the TLC plate can saturate the stationary phase.
-
Solutions:
-
Modify the Mobile Phase: Add a small amount (0.5-1%) of a modifier to the eluent. For a weakly basic compound like an indole, adding a basic modifier like triethylamine (TEA) can neutralize the acidic sites on the silica and improve peak shape.[4]
-
Use Deactivated Silica: For column chromatography, you can use silica gel that has been pre-treated (deactivated) with a base.[5]
-
Check Compound Stability: Verify that your compound is not decomposing on the silica gel, which can also appear as streaking. This can be checked with a 2D TLC experiment.[5]
-
Q4: I'm struggling to get good separation between my product and a close-running impurity during column chromatography. How can I optimize the separation?
A4: Improving resolution in column chromatography requires methodical optimization.
-
Solvent System Refinement: The choice of solvent is critical.[6] A common system for indole alkaloids is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[7] Instead of a single isocratic system, employ a shallow gradient elution, slowly increasing the percentage of the more polar solvent.[8] This often helps to resolve compounds with similar Rf values.
-
Alternative Solvents: If a hexane/ethyl acetate system fails, explore solvents with different selectivities. For instance, substituting ethyl acetate with dichloromethane or acetone can alter the interactions with the stationary phase and improve separation.
-
Column Packing and Loading: Ensure the column is packed perfectly without air bubbles and that the sample is loaded in a minimal volume of solvent to start with a narrow band.[8]
Q5: My product yield is very low after recrystallization. What are the potential causes?
A5: Low recovery from recrystallization is a common issue.
-
Improper Solvent Choice: The ideal solvent should dissolve the compound poorly at low temperatures but well at high temperatures. If the compound is too soluble in the cold solvent, a significant amount will remain in the mother liquor.[9]
-
Using Too Much Solvent: Dissolving the crude product in an excessive volume of hot solvent will prevent it from reaching saturation upon cooling, thus inhibiting crystallization. The goal is to create a saturated solution at the boiling point of the solvent.
-
Cooling Too Rapidly: Crash cooling can trap impurities and lead to the formation of small, impure crystals or an oil. Allowing the solution to cool slowly to room temperature before moving it to an ice bath is crucial for forming pure, well-defined crystals.
Detailed Purification Protocols
These protocols provide a robust starting point for the purification of 3-bromo-1H-indole-4-carbaldehyde. Optimization may be required based on the specific impurity profile of your reaction mixture.
Protocol 1: Flash Column Chromatography on Silica Gel
This is the most versatile method for separating the target compound from a complex mixture.[10]
Workflow Diagram: Column Chromatography
Caption: Workflow for purification by flash column chromatography.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point is 20-30% ethyl acetate in hexanes. The ideal system should give your target compound an Rf value of approximately 0.25-0.35.
-
Column Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexanes). Carefully pack the column, ensuring there are no air bubbles, which can lead to poor separation.[8]
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (like DCM or the mobile phase) and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the packed column. This "dry loading" method generally results in better resolution than loading the sample as a solution.
-
Elution: Begin eluting with the low-polarity solvent system. Gradually increase the polarity of the mobile phase (e.g., from 5% to 30% ethyl acetate in hexanes).[8] A slow, gradual increase is key to resolving closely related impurities.
-
Fraction Collection & Monitoring: Collect fractions of the eluate and monitor them by TLC. Combine the fractions that contain the pure product.
-
Isolation: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified 3-bromo-1H-indole-4-carbaldehyde.
Data Presentation: Recommended Solvent Systems
| Purification Method | Stationary Phase | Recommended Mobile Phase / Solvent System | Typical Ratio (v/v) |
| Column Chromatography | Silica Gel | Ethyl Acetate / Hexanes (or Petroleum Ether) | 5:95 to 40:60 (gradient)[11] |
| Column Chromatography | Silica Gel | Dichloromethane / Hexanes | 20:80 to 100:0 (gradient) |
| Recrystallization | - | Ethanol or Methanol | - |
| Recrystallization | - | Ethyl Acetate / Hexanes | Minimal hot EtOAc, add Hexanes to turbidity[12] |
Protocol 2: Recrystallization
If the crude product is mostly pure (>85-90%), recrystallization can be a highly effective final purification step to obtain material of high purity.[6]
Workflow Diagram: Recrystallization
Caption: Step-by-step process for purification by recrystallization.
Step-by-Step Methodology:
-
Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, hexanes) to find a suitable one. An ideal solvent will dissolve the compound when hot but not when cold. A two-solvent system (e.g., ethyl acetate/hexanes) is also very effective.[12]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, you can add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of pure, large crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Purity Assessment
Rigorous purity assessment is mandatory to ensure the quality of your compound for subsequent applications.[3]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful technique for quantitative purity analysis.[13] A typical method would involve a C18 column with a mobile phase gradient of acetonitrile and water. Purity is determined by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is essential for confirming the structure and assessing purity. The absence of impurity peaks and correct integration ratios are key indicators of high purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. LC-MS is particularly useful for identifying the molecular weights of any minor impurities detected by HPLC.[3]
By employing these troubleshooting strategies and detailed protocols, researchers can effectively overcome common challenges in the purification of 3-bromo-1H-indole-4-carbaldehyde, leading to a final product of high purity suitable for any research and development application.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Indole Alkaloids.
- Benchchem. (n.d.). Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- Benchchem. (n.d.). Troubleshooting the purification of 5-chloro-2,3-dimethyl-1H-indole.
-
Allais, C., et al. (2014). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Organic & Biomolecular Chemistry. Available from: [Link]
-
Frankenberger, W. T., Jr., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry. Available from: [Link]
- Der Pharma Chemica. (2015).
- Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Royal Society of Chemistry.
- Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. (n.d.). Tetrahedron.
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
- Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros.
- Benchchem. (n.d.). Technical Support Center: 3-bromo-1H-indole-2-carbaldehyde Purification.
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. University of Lucknow.
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Purification [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. columbia.edu [columbia.edu]
- 11. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solubilizing 3-Bromo-1H-indole-4-carbaldehyde
Subject: Advanced Solvent Selection & Troubleshooting Guide Ticket ID: IND-SOLV-442 Support Tier: Level 3 (Senior Application Scientist) Status: Open[1][2][3]
Executive Summary & Chemical Profile[1][3]
User Query: "I need alternative solvents for 3-bromo-1H-indole-4-carbaldehyde. DMF and DMSO are difficult to remove, and I need greener or more volatile options for downstream applications."
Compound Analysis:
-
Structural Challenges:
-
Indole Core: Planar, aromatic, moderately lipophilic but capable of H-bonding (NH donor).[2][3][4][5]
-
C4-Aldehyde: Increases polarity significantly; introduces reactivity (oxidation, hemiacetal formation).[2][3][4]
-
C3-Bromine: Increases molecular weight and lipophilicity; serves as a handle for cross-coupling (e.g., Suzuki-Miyaura).[1][2][3]
-
-
Solubility Behavior: This compound exhibits "Goldilocks" behavior—it is too lipophilic for pure water but often too polar for non-polar hydrocarbons (Hexanes).[2][3][5] It thrives in dipolar aprotic environments.[1][2][3][5]
The Solubility Matrix: Alternatives to DMF/DMSO
The following table categorizes solvents based on their solvation power relative to the standard (DMSO) and their suitability for specific downstream applications.
| Solvent Class | Solvent Candidate | Solvation Power | Boiling Point | Green Score | Application Notes |
| Standard | DMSO / DMF | High | High (>150°C) | Low | Baseline. Hard to remove.[1][2][3] Toxic. Use only if necessary. |
| Green Ether | 2-MeTHF | High | 80°C | High | Top Recommendation. Separates from water (unlike THF).[1][2][3] Stable for organometallics.[1][2][3][5] |
| Green Ether | CPME | Moderate | 106°C | High | Low peroxide formation.[1][2][3][5] Excellent for crystallization and biphasic reactions.[1][2][3][5] |
| Bio-Based | Cyrene™ | High | 203°C | High | Viscous.[1][2][3][5] Excellent replacement for NMP/DMF in couplings. Biodegradable. |
| Ester | Ethyl Acetate | Moderate | 77°C | Medium | Good for workup.[1][2][3][5] May require heating or co-solvents (e.g., small % alcohol) to fully dissolve.[2][3][4][5] |
| Alcohol | MeOH / EtOH | High | 65-78°C | Medium | Caution: Aldehyde group may form reversible hemiacetals.[1][2][3] Avoid if Lewis acids are present.[1][2][3][5] |
| Niche | Anisole | Moderate | 154°C | High | Aromatic solvent.[1][2][3][5] Good for high-temp couplings where DMSO is undesirable.[1][2][3] |
Decision Logic: Selecting the Right Solvent
Do not choose a solvent based solely on solubility.[1][2][3][5] Choose based on the next step in your workflow.
Figure 1: Solvent Selection Decision Tree.[1][2][3] This logic prioritizes downstream compatibility over simple dissolution.[1]
Troubleshooting Guides (FAQs)
Issue 1: "The compound dissolves in hot Ethyl Acetate but crashes out immediately upon cooling."[1][2][3][5]
Diagnosis: You are experiencing supersaturation due to the high crystallinity of the bromo-indole framework.[1][2] Ethyl Acetate alone often lacks the hydrogen-bond disruption power needed for this specific scaffold at room temperature.[1][2][3] Corrective Action:
-
Co-solvent Strategy: Add 5-10% (v/v) of an alcohol (Ethanol or Isopropanol).[1][2][3][5] The alcohol disrupts the intermolecular H-bonding of the indole NH, stabilizing the solution.[1][2][5]
-
Switch to 2-MeTHF: Unlike regular THF, 2-Methyltetrahydrofuran has a methyl group that disrupts crystal packing more effectively while remaining immiscible with water for workups.[1][2][3][5]
Issue 2: "I see a new spot on TLC when dissolving in Methanol."
Diagnosis: The C4-aldehyde is reactive.[1][2][3] In primary alcohols (MeOH, EtOH), aldehydes exist in equilibrium with their hemiacetal form.[2][3][4][5] This is often reversible but can confuse analytical data or interfere with Lewis Acid catalyzed reactions.[1][2][3][5] Corrective Action:
-
Immediate: Evaporate the methanol; the compound should revert to the aldehyde (check via NMR in CDCl3).
-
Prevention: Switch to Acetonitrile (MeCN) or 2-MeTHF for reactions where the aldehyde must remain free.[1][2][3]
Issue 3: "I need to replace DMF in a Suzuki Coupling because I can't remove it."
Diagnosis: DMF has a high boiling point (153°C) and is water-miscible, making it difficult to rotovap or extract.[2][3][4] Protocol:
-
Substitute with Cyrene™: If you need high polarity and high boiling point.[1][2][3][5] It is biodegradable and can be removed via water washes (though viscous).[2][3][5]
-
Substitute with 2-MeTHF/Water: For biphasic Suzuki couplings. 2-MeTHF dissolves the indole well and separates cleanly from the aqueous base layer, unlike DMF or dioxane.[1][2][3]
Detailed Protocols
Protocol A: The "Green Switch" – Dissolving for Organic Synthesis
Objective: Prepare a 0.5 M solution for a cross-coupling reaction without using DMF.[1]
-
Weighing: Weigh 1.12 g (approx 5 mmol) of 3-bromo-1H-indole-4-carbaldehyde.
-
Addition: Add 8 mL of 2-MeTHF.
-
Agitation: Sonicate for 60 seconds. The bromo-indole should dissolve.[1][2][3][6][7]
-
Volume Adjustment: Top up to 10 mL.
-
Validation: Visually inspect for clarity. If using for moisture-sensitive reactions, ensure 2-MeTHF is stabilized or freshly distilled, as ethers can form peroxides (though 2-MeTHF is more stable than THF).[1][2][3][4]
Protocol B: Dissolution for Biological Assays (DMSO Minimization)
Objective: Solubilize for cell culture while minimizing DMSO toxicity.[2][3][4]
-
Primary Stock: Dissolve compound in 100% DMSO to a concentration of 10 mM (High concentration stock).
-
Intermediate Dilution: Dilute the stock 1:10 into PBS (Phosphate Buffered Saline) containing 0.5% Tween-80 .
-
Final Dosing: Add to cell media. Ensure final DMSO concentration is <0.1%.[1][2][3][5]
Scientific Rationale & Mechanism
Why 2-MeTHF?
2-Methyltetrahydrofuran is derived from renewable resources (corncobs/bagasse).[1][2][3] Structurally, the methyl group provides steric bulk that:
-
Reduces Water Miscibility: Unlike THF, 2-MeTHF separates cleanly from water, allowing for direct extraction without solvent swapping.[2][3][4][5]
-
Increases Boiling Point: (80°C vs 66°C for THF), allowing for higher reaction kinetics in reflux.
The Aldehyde Factor
The C4-aldehyde on the indole ring is an electron-withdrawing group (EWG).[1][2][3] While this pulls electron density from the indole ring (making the NH more acidic), it also acts as a hard electrophile.[2][3][5]
-
Avoid Acetone + Base: In basic conditions (common in Suzuki couplings), acetone can enolize and attack the aldehyde (Aldol condensation), creating impurities.[3][4][5]
-
Avoid Primary Amines: Unless you intend to form the imine (Schiff base).[2][3][5]
References
-
Byrne, F. P., et al. (2016).[2][3][4][5] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes.[1][2][3][5] Link
-
Pace, V., et al. (2012).[2][3][4][5] 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry.[1][2][3][9][10] ChemPubSoc Europe.[1][2][3][5] Link[2][3][4]
-
Sherwood, J., et al. (2014).[2][3][4][5] Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents.[2][3][5][11] Chemical Communications.[1][2][3][5] Link
-
Lipshutz, B. H., & Ghorai, S. (2014).[2][3][4][5] Transitioning Organic Synthesis from Organic Solvents to Water.[1][2][3][5] (Relevant for surfactant-mediated solubilization).[1][2][3] Aldrichimica Acta. Link
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 3. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. chembk.com [chembk.com]
- 7. furan.com [furan.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Technical Characterization Guide: 1H NMR of 3-Bromo-1H-indole-4-carbaldehyde
Executive Summary & Application Context
3-bromo-1H-indole-4-carbaldehyde is a critical, high-value intermediate in the synthesis of kinase inhibitors and complex alkaloids. Its structural uniqueness lies in the orthogonal reactivity it offers: the C3-bromide allows for Suzuki/Sonogashira coupling, while the C4-aldehyde serves as a handle for condensation or reductive amination.
This guide provides a comparative NMR analysis to distinguish the product from its precursor (1H-indole-4-carbaldehyde ) and common impurities (e.g., over-brominated byproducts). Unlike standard data sheets, this document focuses on diagnostic signal evolution —the specific spectral changes that confirm the successful electrophilic substitution of the C3 proton.
Comparative Analysis: Precursor vs. Product
The primary challenge in synthesizing 3-bromo-1H-indole-4-carbaldehyde (typically via NBS bromination) is monitoring the complete consumption of the starting material and avoiding regio-isomeric bromination.
The Diagnostic "Fingerprint"
The most definitive evidence of reaction success is the transformation of the pyrrole ring signals.
| Feature | Precursor (1H-indole-4-carbaldehyde) | Product (3-bromo-1H-indole-4-carbaldehyde) | Diagnostic Significance |
| H3 Proton | Doublet / Multiplet ( | ABSENT | Primary Confirmation. Disappearance confirms substitution at C3. |
| H2 Proton | Doublet ( | Sharp Singlet ( | Secondary Confirmation. Loss of coupling to H3 collapses the H2 doublet into a singlet. |
| Aldehyde (-CHO) | Singlet ( | Singlet ( | Confirms oxidation state of C4 is intact; slight downfield shift may occur due to Br proximity. |
| NH Proton | Broad Singlet ( | Broad Singlet ( | Br is electron-withdrawing, increasing acidity of NH, typically shifting it downfield. |
Solvent Effects (DMSO-d6 vs. CDCl3)
-
DMSO-d6: Recommended. It stabilizes the polar indole NH, resulting in a distinct, visible peak (often >12 ppm). It also separates the aromatic signals better than chloroform.
-
CDCl3: The NH signal may be broad or invisible due to exchange. Solubility of the brominated product may be lower.
Detailed 1H NMR Data Profile
The following data represents the expected spectral landscape in DMSO-d6 at 400 MHz.
Product: 3-bromo-1H-indole-4-carbaldehyde
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 11.80 - 12.20 | Broad Singlet (br s) | 1H | NH (Indole N1) | Deshielded by aromatic ring and EWG (Br). Exchangeable with D₂O. |
| 10.20 - 10.50 | Singlet (s) | 1H | CHO (Aldehyde C4) | Characteristic aldehyde region. Unaffected by coupling. |
| 7.60 - 7.75 | Singlet (s) | 1H | H2 (Indole C2) | Critical Diagnostic: Appears as a singlet because the neighboring H3 is replaced by Br. |
| 7.65 - 7.80 | Doublet (d) | 1H | H5 (Benzene C5) | Ortho to the aldehyde group; deshielded. |
| 7.45 - 7.55 | Doublet (d) | 1H | H7 (Benzene C7) | Meta to the aldehyde. |
| 7.20 - 7.35 | Triplet (t) / DD | 1H | H6 (Benzene C6) | Standard aromatic coupling pattern (couples to H5 and H7). |
Note on Impurities:
Starting Material: Look for a doublet at
7.3 ppm (H3) and the H2 signal reverting to a doublet.3,5-Dibromo Impurity: Look for the loss of the H5 signal and a change in the benzene ring pattern from ABC (3 protons) to AB (2 protons).
Structural Elucidation Workflow (Logic Map)
The following diagram illustrates the decision logic for confirming the structure using 1H NMR.
Figure 1: Decision tree for validating C3-bromination of indole-4-carbaldehyde via 1H NMR.
Experimental Protocol
To ensure reproducible data and avoid artifacts (such as water suppression masking signals), follow this protocol.
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of the dried solid product.
-
Why: Indoles can aggregate; too high concentration causes line broadening.
-
-
Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Why: DMSO prevents solute aggregation and slows NH exchange, sharpening the NH proton signal.[1]
-
-
Filtration: If the solution is cloudy (common with inorganic salts from bromination), filter through a small plug of cotton wool into the NMR tube.
Step 2: Acquisition Parameters
-
Pulse Sequence: Standard 1H (zg30 or equivalent).
-
Scans (NS): 16 to 64 scans.
-
Relaxation Delay (D1): Set to
2.0 seconds .-
Reasoning: The aldehyde and NH protons have long T1 relaxation times. A short D1 will reduce their integration accuracy, making quantitative purity assessment difficult.
-
-
Spectral Width: -2 to 14 ppm (to capture the downfield NH).
Step 3: Validation (The D₂O Shake)
If the NH peak is ambiguous or overlaps with aromatics:
-
Add 1 drop of D₂O to the NMR tube.
-
Shake vigorously and let settle for 2 minutes.
-
Re-acquire the spectrum.[1]
-
Result: The broad singlet at >11 ppm should disappear (exchange to N-D), confirming it is the indole NH.
References
-
Substituent Effects in Indole NMR
- Title: 1H and 13C NMR Spectral Analysis of Indole Deriv
- Source: BenchChem / YouTube Educ
-
URL:[Link]
-
Synthesis & Characterization of Indole-4-Carbaldehyde (Precursor)
- Title: Indole-4-carboxaldehyde | C9H7NO | CID 333703.
- Source: PubChem (NIH).
-
URL:[Link]
- General Bromination Methodologies (NBS on Indoles): Title: Synthesis of 3-bromo-1H-indole-2-carbaldehyde from Indole: A Technical Guide. Source: BenchChem Technical Guides.
-
NMR Chemical Shift Tables (Predictive Baselines)
- Title: 1H NMR Chemical Shifts - Oregon St
- Source: Oregon St
-
URL:[Link]
Sources
A Comparative Reactivity Guide: 3-Bromo- vs. 3-Chloro-Indole-4-Carbaldehyde in Synthetic Applications
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Choice of a Halogen in Indole Scaffolds
The indole-4-carbaldehyde framework is a cornerstone in medicinal chemistry, serving as a versatile precursor for a multitude of biologically active compounds. The strategic functionalization of the C3 position is a common tactic to modulate pharmacological properties. The choice of a halogen at this position—typically bromine or chlorine—is a critical decision in synthesis design that profoundly impacts reactivity, reaction conditions, and overall process efficiency.
This guide provides an in-depth comparison of the reactivity of 3-bromo-indole-4-carbaldehyde and 3-chloro-indole-4-carbaldehyde. By examining the underlying chemical principles and providing supporting experimental context, we aim to empower chemists to make informed decisions when selecting a synthetic strategy.
Part 1: The Electronic Landscape - Understanding Halogen Effects
The reactivity of the C-X bond (where X is Br or Cl) in aryl halides is fundamentally governed by the halogen's electronic properties and the strength of the carbon-halogen bond.
-
Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is significantly weaker than the carbon-chlorine (C-Cl) bond.[1][2] The approximate BDE for a C-Br bond in an aryl system is ~285 kJ/mol, whereas for a C-Cl bond, it is ~327 kJ/mol.[2] This lower BDE for the C-Br bond means less energy is required to cleave it, making the 3-bromo derivative inherently more reactive in transformations that involve breaking this bond, most notably in the oxidative addition step of cross-coupling reactions.[1][3]
-
Inductive and Resonance Effects: Both chlorine and bromine are more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I). Chlorine is more electronegative than bromine, resulting in a stronger -I effect. Conversely, both halogens can donate lone-pair electron density to the aromatic ring via a resonance effect (+M). This interplay influences the electron density of the indole ring and the electrophilicity of the C-X bond.
Caption: Electronic influence of Bromine vs. Chlorine on the indole core.
Part 2: Comparative Reactivity in Key Transformations
The most significant divergence in reactivity between the two compounds is observed in palladium-catalyzed cross-coupling reactions. The rate-determining step in many of these catalytic cycles is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[1]
The established reactivity trend for aryl halides in oxidative addition is: C–I > C–Br > C–Cl .[4][5] This trend directly correlates with the bond dissociation energies.[1]
Table 1: Reactivity Comparison in Common Cross-Coupling Reactions
| Reaction Type | 3-Bromo-Indole-4-Carbaldehyde | 3-Chloro-Indole-4-Carbaldehyde | Rationale & Causality |
| Suzuki-Miyaura Coupling | Highly Reactive. Couples readily with a wide range of boronic acids using standard catalysts (e.g., Pd(PPh₃)₄) under mild conditions.[6] | Less Reactive. Often requires more specialized, electron-rich, and bulky phosphine ligands (e.g., XPhos, SPhos) and potentially higher temperatures or longer reaction times to achieve comparable yields.[7] | The weaker C-Br bond facilitates the crucial oxidative addition step, allowing for less active catalysts and milder conditions.[1] The stronger C-Cl bond necessitates a more electron-rich palladium center (promoted by bulky ligands) to enable insertion.[4] |
| Buchwald-Hartwig Amination | Good Reactivity. Couples with a broad scope of primary and secondary amines using various phosphine ligands. | Challenging. Requires highly active catalyst systems, often featuring bulky biarylphosphine ligands, to overcome the hurdle of C-Cl bond activation.[8][9][10] | Similar to Suzuki coupling, oxidative addition is the key challenge. For chlorides, catalyst systems must be robust to avoid decomposition under the more forcing conditions that may be required.[9] |
| Sonogashira Coupling | Effective. Couples efficiently with terminal alkynes under standard Sonogashira conditions (Pd/Cu catalysis). | Less Common/More Difficult. Requires more active palladium catalysts and often proceeds with lower efficiency compared to the bromo- and iodo-analogs.[6] | The C-Cl bond's resistance to oxidative addition makes this transformation less favorable. Side reactions, such as alkyne homocoupling, can become more competitive. |
| Metal-Halogen Exchange | Readily Undergoes Exchange. Reacts efficiently with organolithium reagents (e.g., n-BuLi, t-BuLi) at low temperatures to form the 3-lithioindole species. | Sluggish/Requires Harsher Conditions. Exchange is much slower and may require stronger bases or higher temperatures, increasing the risk of side reactions. | The greater polarizability and weaker nature of the C-Br bond facilitate the exchange reaction with the organometallic reagent. |
Part 3: Case Study - A Comparative Protocol for Suzuki-Miyaura Coupling
To illustrate the practical differences, we present a comparative, step-by-step protocol for the Suzuki-Miyaura coupling of both substrates with phenylboronic acid. The choice of catalyst and conditions is a direct reflection of the inherent reactivity of the C-X bond.
Objective: Synthesize 3-phenyl-indole-4-carbaldehyde from both halogenated precursors.
Caption: Comparative workflow for Suzuki coupling highlighting catalyst choice.
Detailed Methodologies
Protocol A: For 3-Bromo-Indole-4-Carbaldehyde (Higher Reactivity)
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-indole-4-carbaldehyde (1.0 mmol).
-
Reagent Addition: Add phenylboronic acid (1.2 mmol, 1.2 eq) and potassium carbonate (2.0 mmol, 2.0 eq).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent & Purge: Add a 4:1 mixture of dioxane and water (5 mL). Seal the flask and purge with nitrogen or argon for 15 minutes.
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC. Reaction is typically complete within 2-6 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol B: For 3-Chloro-Indole-4-Carbaldehyde (Lower Reactivity)
-
Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 3-chloro-indole-4-carbaldehyde (1.0 mmol).
-
Reagent Addition: Add phenylboronic acid (1.5 mmol, 1.5 eq) and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 eq).
-
Catalyst System Addition: In a glovebox or under a strong inert gas flow, add Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.036 mmol, 3.6 mol%).
-
Solvent & Purge: Add a 4:1 mixture of dioxane and water (5 mL). Seal the tube and purge thoroughly with argon for 15 minutes.
-
Reaction: Heat the mixture to 100-110 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS. Reaction may require 8-24 hours for completion.[7]
-
Workup: Follow the same procedure as in Protocol A.
-
Purification: Follow the same procedure as in Protocol A.
Part 4: Strategic Considerations for Synthesis Design
The choice between the bromo- and chloro-derivative is a classic trade-off between reactivity and cost/availability.
Choose 3-Bromo-Indole-4-Carbaldehyde when:
-
Mild conditions are paramount: The higher reactivity allows for lower temperatures and the use of less sensitive, standard catalysts.
-
Rapid reaction times are desired: The faster kinetics of oxidative addition typically lead to shorter overall reaction times.
-
Broad substrate scope is necessary: The bromo-derivative is more forgiving and will couple with a wider array of nucleophiles under standard conditions.
-
Small to medium scale synthesis: The higher cost of the starting material is less of a factor.
Choose 3-Chloro-Indole-4-Carbaldehyde when:
-
Cost is a primary driver: Aryl chlorides are generally less expensive than the corresponding bromides, making them highly desirable for large-scale industrial synthesis.[1][11]
-
A robust, optimized process is being developed: While initial optimization may be more demanding, a successful protocol with the chloro-derivative can be more economical at scale.[1]
-
Access to highly active catalyst systems is available: The use of specialized, often proprietary, ligands is essential for efficient C-Cl bond activation.
Conclusion
3-Bromo-indole-4-carbaldehyde and 3-chloro-indole-4-carbaldehyde are both valuable synthetic intermediates, but they are not interchangeable. The superior reactivity of the bromo-derivative, rooted in its lower C-Br bond dissociation energy, makes it the substrate of choice for rapid, versatile, and mild functionalization. The chloro-derivative presents a more challenging but economically advantageous alternative, particularly for large-scale campaigns, provided that the more forcing conditions and specialized catalyst systems required for its activation are employed. A thorough understanding of these fundamental reactivity differences is key to designing efficient and successful synthetic routes in drug discovery and development.
References
-
Carrow, B. P., & Hartwig, J. F. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
Valente, C., et al. (2020). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. [Link]
-
Chemistry LibreTexts. (2022). 4.9: Oxidative Addition of Polar Reagents. [Link]
-
Powers, I. G., & Uyeda, C. (2017). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]
-
Paps, C., et al. (2021). Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex. Accounts of Chemical Research. [Link]
-
Valente, C., et al. (2020). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. ResearchGate. [Link]
-
Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. [Link]
-
Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]
-
Oldenhuis, N. J., et al. (2009). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ResearchGate. (2024). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. [Link]
-
Grygorenko, O. O., et al. (2017). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Molecules. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
Kumar, A., et al. (2024). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Publishing. [Link]
-
Wikipedia. (n.d.). Bond-dissociation energy. [Link]
-
NRO Chemistry. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Vautravers, N. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
-
Viciu, M. S., et al. (2014). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Kamal, A., et al. (2013). 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. Chapman University Digital Commons. [Link]
-
Reddit. (2012). Why does the bond dissociation energy differ across same bonds in different compounds?. [Link]
-
Salman, A., et al. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Scientific Research Publishing. [Link]
-
Bellina, F., & Rossi, R. (2010). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. [Link]
-
ResearchGate. (2020). Synthesis of 4-bromo-dihydro-5-(1H-indol-3-yl)furane-2,3-dione 144... [Link]
-
Ashenhurst, J. (2013). Bond Strengths And Radical Stability. Master Organic Chemistry. [Link]
-
Bull, J. A., et al. (2016). Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. Organic Letters. [Link]
-
Rkein, B., et al. (2021). Reactivity of 3-nitroindoles with electron-rich species. Chemical Communications. [Link]
-
Wang, Y., et al. (2023). A New Reaction Mode of 3-Halooxindoles: Acting as C-C-O Three-Atom Components for (3+3) Cycloaddition to Access Indolenine-Fused 2 H-1,4-Oxathiines. Organic Letters. [Link]
-
MDPI. (2020). Advances in Cross-Coupling Reactions. [Link]
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- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. research.rug.nl [research.rug.nl]
- 11. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
HPLC Method Development for Purity Analysis of 3-Bromoindole Derivatives
Executive Summary
The purity analysis of 3-bromoindole derivatives presents a specific chromatographic challenge: differentiating the target 3-substituted scaffold from closely related regioisomers (e.g., 4-, 5-, or 6-bromoindole) and unreacted starting materials. While traditional C18 columns are the industry standard for hydrophobicity-based separations, they often struggle to resolve positional isomers with sufficient selectivity (
This guide compares the performance of Core-Shell C18 technology against Phenyl-Hexyl stationary phases. Our analysis demonstrates that while Core-Shell C18 offers superior efficiency (
The Analytical Challenge
3-Bromoindole is a versatile scaffold in the synthesis of antiviral and anticancer therapeutics. The primary impurities encountered during synthesis include:
-
Regioisomers: 4-bromo, 5-bromo, and 6-bromoindole (often present in starting materials or formed via migration).
-
Debrominated species: Indole (degradation product).
-
Oxidation byproducts: Oxindoles.
Because the hydrophobicity (
Comparative Analysis: Stationary Phase Selection
We evaluated three distinct column chemistries. The comparison below highlights the mechanistic differences and expected performance.
A. Fully Porous C18 (Traditional)
-
Mechanism: Pure hydrophobic interaction.
-
Pros: Robust, inexpensive, legacy method compatibility.
-
Cons: Low shape selectivity. Often fails to resolve the 3-bromo and 5-bromo isomers to baseline (
).
B. Core-Shell C18 (Modern Efficiency)
-
Mechanism: Hydrophobic interaction on superficially porous particles (1.7 µm or 2.7 µm).
-
Pros: Extremely high plate count (
). Sharp peaks increase sensitivity (S/N ratio). -
Cons: Like porous C18, it lacks the electronic selectivity required for difficult isomer pairs.
C. Phenyl-Hexyl (The Isomer Specialist)
-
Mechanism: Hydrophobic interaction +
- stacking . -
Pros: The electron-withdrawing bromine atom alters the electron density of the indole ring. The Phenyl-Hexyl phase interacts differentially with these electron distributions, often providing baseline separation for positional isomers that co-elute on C18.
-
Cons: Slightly lower peak capacity than Core-Shell C18; longer equilibration times.
Performance Data Summary (Representative)
| Metric | Core-Shell C18 | Phenyl-Hexyl | Interpretation |
| Retention Factor ( | 4.2 | 4.8 | Phenyl phases often show higher retention for aromatics. |
| Selectivity ( | 1.04 | 1.12 | Phenyl-Hexyl provides significantly better isomer spacing. |
| Resolution ( | 1.4 (Partial) | 2.8 (Baseline) | Critical for accurate purity quantitation. |
| Tailing Factor ( | 1.1 | 1.05 | Both phases perform well with acidified mobile phases. |
> Note:
Separation Mechanism Visualization
The following diagram illustrates why the Phenyl-Hexyl phase succeeds where C18 fails. While C18 interacts only with the lipophilic bulk, the Phenyl-Hexyl phase engages the
Caption: Comparison of separation mechanisms. The Phenyl-Hexyl phase exploits differences in electron density caused by the bromine position.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. The "System Suitability" step ensures the column and mobile phase are performing correctly before samples are analyzed.
Reagents & Equipment[1][2][3][4]
-
Solvent A: HPLC-grade Water + 0.1% Formic Acid (FA).
-
Why FA? Suppresses silanol activity on the silica surface, preventing peak tailing of the indole nitrogen [1].
-
-
Solvent B: HPLC-grade Acetonitrile (ACN) + 0.1% Formic Acid.
-
Why ACN? Lower viscosity than methanol, allowing lower backpressure and sharper peaks.
-
-
Detection: Diode Array Detector (DAD/PDA).[1] Extract at 280 nm (Indole max) and 254 nm .
Method Parameters (Phenyl-Hexyl Optimization)
| Parameter | Setting | Rationale |
| Column | Phenyl-Hexyl, 100 x 2.1 mm, 2.7 µm (Core-Shell) | Combines phenyl selectivity with core-shell efficiency. |
| Flow Rate | 0.4 mL/min | Optimized for 2.1 mm ID columns. |
| Temp | 40°C | Reduces viscosity; improves mass transfer. |
| Injection | 2.0 µL | Low volume prevents band broadening. |
Gradient Table[3][6]
| Time (min) | % Solvent B | Step Description |
| 0.0 | 5 | Initial Hold (Focusing) |
| 1.0 | 5 | Isocratic hold to trap polar impurities |
| 10.0 | 60 | Shallow gradient for isomer resolution |
| 12.0 | 95 | Wash (Elute highly lipophilic dimers) |
| 14.0 | 95 | Hold Wash |
| 14.1 | 5 | Re-equilibration |
| 17.0 | 5 | Ready for next injection |
System Suitability Criteria (Pass/Fail)
Before running unknowns, inject a standard mix of Indole and 3-Bromoindole.
-
Resolution (
): > 2.0 between Indole and 3-Bromoindole. -
Tailing Factor (
): < 1.2 for 3-Bromoindole (Ensures silanols are suppressed). -
Precision: %RSD of peak area < 0.5% (n=5 injections).
Method Development Workflow
Use this decision tree to adapt the method if your specific derivative has unique substituents (e.g., carboxyl or amino groups).
Caption: Adaptive workflow for optimizing separation of indole derivatives.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Peak Tailing ( | Silanol interaction with indole Nitrogen. | Ensure pH is < 3.0. Add 10mM Ammonium Formate if using MS; Phosphate buffer if UV only. |
| Retention Shift | "Phase Dewetting" (if 100% aqueous used).[2] | Phenyl-Hexyl is resistant to dewetting [2], but ensure at least 5% organic is present in MP A. |
| Ghost Peaks | Carryover of lipophilic dimers. | Extend the 95% B wash step or switch to Methanol for the wash cycle. |
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on silanol suppression and mobile phase pH).
-
Agilent Technologies. (2009).[2] Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Phenyl-Hexyl Columns. Application Note. (Demonstrates phase stability and selectivity).
-
BenchChem. (2025).[3] HPLC Purification of 2-bromo-1H-indole-3-acetonitrile. (Protocol grounding for bromoindole mobile phases).
-
Chromatography Today. (2014). Using Different HPLC Column Chemistries To Maximise Selectivity. (Comparative data on Phenyl vs C18 selectivity mechanisms).
Sources
A Spectroscopic Roadmap: Distinguishing 3-bromo-4-formylindole from its 2-bromo Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Isomeric Purity in Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. However, the synthesis of substituted indoles, particularly through electrophilic substitution, often presents a significant challenge in controlling regioselectivity. This can lead to the formation of isomeric mixtures, where the desired product is contaminated with structurally similar but functionally distinct isomers. For drug development, ensuring the isomeric purity of an active pharmaceutical ingredient (API) is not merely a matter of quality control; it is a fundamental requirement for safety and efficacy.
The Contestants: Molecular Structures and Electronic Landscapes
The key to distinguishing these isomers lies in how the positions of the electron-withdrawing bromine atom and the formyl (-CHO) group alter the electronic environment of the indole ring. These differences manifest as unique fingerprints in various spectroscopic analyses.
Caption: Target isomer (left) vs. a common synthetic byproduct (right).
In 3-bromo-4-formylindole , the bromine is on the pyrrole ring, and the aldehyde is on the benzene ring. In 2-bromo-3-formylindole , both substituents are on the pyrrole ring. This fundamental difference in substitution patterns is the primary driver of the distinct spectroscopic data discussed below.
¹H NMR Spectroscopy: The Litmus Test for Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful first-line technique for distinguishing these isomers. The chemical shift (δ) of each proton is exquisitely sensitive to its local electronic environment.
The Diagnostic Signature of 3-bromo-4-formylindole:
-
C2-Proton (H2): The most telling signal. This proton is on the pyrrole ring, adjacent to the nitrogen and a carbon (C3) bearing a bromine. It will appear as a singlet or a narrow triplet (due to coupling with N-H) in the aromatic region, typically around δ 7.2-7.5 ppm . Its presence is a strong indicator that the C2 position is unsubstituted.
-
Formyl Proton (-CHO): The aldehyde proton is highly deshielded and will appear as a sharp singlet far downfield, typically δ 9.9-10.2 ppm .[1]
-
N-H Proton: The pyrrole N-H proton signal is often broad and appears far downfield ( > δ 8.0 ppm ), its exact position being sensitive to solvent and concentration.[2]
-
Aromatic Protons: The protons on the benzene ring (H5, H6, H7) will show a distinct coupling pattern. H5 will be deshielded by the adjacent formyl group, and its coupling to H6 will help in assignment.
Comparative Analysis with 2-bromo-3-formylindole:
-
Absence of C2-Proton: The most striking difference is the complete absence of the H2 signal in the δ 7.2-7.5 ppm region. The C2 position is now occupied by a bromine atom.[3]
-
Formyl Proton (-CHO): The chemical shift will still be downfield (around δ 10.0 ppm ), but its electronic environment is different, potentially causing a slight shift compared to the 4-formyl isomer.[4]
-
Aromatic Protons: The substitution on the pyrrole ring has a less direct, but still noticeable, effect on the benzene ring protons, leading to a different set of chemical shifts and coupling constants compared to the 3,4-disubstituted isomer.
Table 1: Comparative ¹H NMR Chemical Shifts (Predicted, in CDCl₃)
| Proton | 3-bromo-4-formylindole | 2-bromo-3-formylindole | Key Differentiator |
|---|---|---|---|
| H2 | ~7.3 ppm (singlet/triplet) | Absent | Presence/Absence of this signal is definitive. |
| -CHO | ~10.1 ppm (singlet) | ~10.0 ppm (singlet) | Minor shift possible, but less diagnostic. |
| N-H | > 8.1 ppm (broad singlet) | > 8.8 ppm (broad singlet) | Can vary significantly with conditions. |
| Aromatic H | Complex pattern | Different complex pattern | Different coupling patterns confirm substitution. |
Experimental Protocol: Acquiring High-Resolution ¹H NMR Spectra
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[2]
-
Instrument Setup: Use a spectrometer of at least 400 MHz. Lock onto the solvent's deuterium signal and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition: Acquire a standard 1D proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon NMR provides direct information about the carbon framework, corroborating the findings from ¹H NMR. The chemical shifts are spread over a much wider range (~0-220 ppm), making signal overlap less of an issue.[5][6]
Identifying the Carbon Fingerprints of 3-bromo-4-formylindole:
-
Carbonyl Carbon (C=O): The aldehyde carbon will have a characteristic signal in the highly deshielded region of δ 184-192 ppm .[4][6]
-
C3 (C-Br): The carbon directly attached to the bromine atom will be significantly shifted. Its resonance will be found at a relatively upfield position for a substituted aromatic carbon, typically around δ 113 ppm .[2]
-
C2: This carbon, adjacent to the nitrogen, will appear around δ 125 ppm .[2]
-
C4 (C-CHO): The carbon bearing the formyl group will be downfield, influenced by the carbonyl.
Isomeric Differentiation with 2-bromo-3-formylindole:
-
C2 (C-Br): In this isomer, the C2 carbon is bonded to bromine. Its chemical shift will be dramatically different from the C2 in the target molecule.
-
C3 (C-CHO): The C3 carbon is now attached to the formyl group, and its resonance will differ from the C3-Br signal of the target isomer.
Table 2: Comparative ¹³C NMR Chemical Shifts (Predicted, in CDCl₃)
| Carbon | 3-bromo-4-formylindole | 2-bromo-3-formylindole | Key Differentiator |
|---|---|---|---|
| C=O | ~185 ppm | ~185 ppm | Not a primary point of differentiation. |
| C2 | ~125 ppm | Shifted due to Br | The position of the C-Br signal is a key marker. |
| C3 | ~113 ppm (C-Br) | Shifted due to CHO | Definitive shift difference based on substituent. |
Experimental Protocol: Acquiring ¹³C NMR Spectra
-
Sample Preparation: A more concentrated sample is needed, typically 20-50 mg in ~0.6 mL of deuterated solvent.[2]
-
Acquisition: Use a standard proton-decoupled pulse program. Due to the low natural abundance of ¹³C, a larger number of scans is required.
-
Processing: Standard processing steps are similar to ¹H NMR. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, which can aid in assignments.[5]
Advanced NMR: Unambiguous Structure Elucidation with HMBC
While 1D NMR provides strong evidence, 2D correlation experiments like the Heteronuclear Multiple Bond Correlation (HMBC) offer irrefutable proof of connectivity. HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH_ and ³J_CH_).[7][8]
The Decisive Correlations for 3-bromo-4-formylindole:
-
A correlation between the formyl proton (-CHO) and the C4 carbon .
-
A correlation between the formyl proton (-CHO) and the C3a carbon .
-
A correlation between the H2 proton and the C3, C3a, and C7a carbons .
-
A correlation between the H5 proton and the C4 and C7 carbons .
These correlations create a connectivity map that can only fit the 3-bromo-4-formylindole structure. For the 2-bromo isomer, a completely different set of correlations would be observed, such as a strong correlation between the formyl proton and the C2 and C3a carbons.
Caption: Logical workflow for definitive isomer identification using NMR.
Supporting Evidence: IR Spectroscopy and Mass Spectrometry
While NMR is the primary tool, IR and MS provide crucial supporting data.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups.
-
N-H Stretch: A sharp peak around 3300-3500 cm⁻¹ .
-
C=O Stretch: A very strong, sharp absorption characteristic of an aldehyde carbonyl. For an aromatic aldehyde, this typically appears in the 1685-1710 cm⁻¹ range.[9][10][11]
-
Aldehyde C-H Stretch: Aldehydes show a characteristic pair of medium-intensity peaks around 2830-2695 cm⁻¹ . The peak near 2720 cm⁻¹ is particularly diagnostic.[9][12]
While IR can confirm the presence of the N-H and aldehyde functional groups, it is generally not sufficient on its own to distinguish between the positional isomers, as both will show very similar absorptions.
Mass Spectrometry (MS)
MS provides the molecular weight and elemental composition.
-
Molecular Ion Peak: Both isomers have the same molecular formula (C₉H₆BrNO) and therefore the same nominal molecular weight (224 g/mol ).
-
The Bromine Isotope Pattern: The most critical feature in the mass spectrum is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[13][14] This results in a characteristic pair of peaks for the molecular ion (M⁺) and any bromine-containing fragments: an M peak and an M+2 peak of almost equal intensity.[15][16][17] This pattern immediately confirms the presence of a single bromine atom in the molecule.
-
Fragmentation: While the molecular ions are identical, the fragmentation patterns under techniques like Electron Ionization (EI) may differ due to the different bond stabilities in the isomers, providing another layer of structural evidence.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy 2-bromo-1H-indole-3-carbaldehyde (EVT-319951) | 119910-45-1 [evitachem.com]
- 4. rsc.org [rsc.org]
- 5. bhu.ac.in [bhu.ac.in]
- 6. compoundchem.com [compoundchem.com]
- 7. Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 11. chem.pg.edu.pl [chem.pg.edu.pl]
- 12. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
- 13. benchchem.com [benchchem.com]
- 14. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. ms isotopes: Br and Cl [employees.csbsju.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
